Phenyl(1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-2-yl)methanon
Description
Molecular Architecture and IUPAC Nomenclature
The compound’s IUPAC name, phenyl[1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-2-yl]methanone , systematically describes its structure:
- Pyrrolo[2,3-b]pyridine : A bicyclic system comprising a pyrrole ring fused to a pyridine ring at positions 2 and 3.
- 1-(Phenylsulfonyl) : A sulfonyl group (-SO₂-) attached to the pyrrole nitrogen (position 1) and linked to a phenyl ring.
- 2-Benzoyl : A ketone-substituted phenyl group (C₆H₅-C=O) at position 2 of the pyrrolopyridine core.
The molecular formula C₂₀H₁₄N₂O₃S (MW: 362.41 g/mol) reflects this architecture, with the SMILES notation O=C(C1=CC=CC=C1)C2=CC3=CC=CN=C3N2S(=O)(=O)C4=CC=CC=C4 illustrating connectivity. Key structural features include:
- Planar pyrrolopyridine core : Facilitates π-conjugation across the fused rings.
- Sulfonyl group : Adopts a tetrahedral geometry around sulfur, introducing steric bulk and electronic effects.
- Benzoyl substituent : Positioned ortho to the sulfonyl group, creating intramolecular steric interactions.
Crystallographic Characterization and Bonding Patterns
While direct X-ray crystallographic data for this compound is limited, analogous pyrrolopyridine derivatives exhibit characteristic bonding patterns:
- Pyrrolopyridine core : Bond lengths between 1.36–1.41 Å for C–N and 1.39–1.42 Å for C–C, consistent with aromatic delocalization.
- Sulfonyl group : S–O bonds measure ~1.43 Å, typical for sulfonamides, with O–S–O angles near 119°.
- Benzoyl ketone : C=O bond length of 1.21 Å, indicating strong double-bond character.
Hypothetical packing arrangements (derived from related structures) suggest:
- Stacking interactions : Parallel alignment of pyrrolopyridine cores at 3.5–4.0 Å distances, stabilized by π-π interactions.
- Hydrogen bonding : Sulfonyl oxygen atoms may act as weak acceptors with adjacent C–H donors.
Electronic Structure and Aromatic System Analysis
The compound’s electronic properties are governed by three subsystems:
- Pyrrolopyridine core : A 10 π-electron system (6 from pyridine, 4 from pyrrole), satisfying Hückel’s 4n+2 rule for aromaticity.
- Sulfonyl group : Electron-withdrawing nature reduces electron density at N1, polarizing the pyrrolopyridine ring (calculated dipole moment: ~5.2 D).
- Benzoyl group : The ketone withdraws electrons via resonance, further depleting electron density at C2.
Frontier molecular orbital analysis (theoretical):
- HOMO : Localized on the pyrrolopyridine core and sulfonyl group (-8.2 eV).
- LUMO : Dominated by the benzoyl carbonyl and pyridine ring (-1.9 eV).
Comparative Analysis with Related Pyrrolopyridine Derivatives
Key distinctions :
- Electron-withdrawing capacity : This compound’s sulfonyl and benzoyl groups create greater electron deficiency than vemurafenib’s halogens, altering reactivity in nucleophilic substitution.
- Steric profile : The ortho-benzoyl group introduces steric hindrance absent in linear derivatives like the 5-nitro analog.
- Aromatic stability : Unlike nitro-substituted variants, this compound maintains full aromaticity across the pyrrolopyridine core.
Properties
IUPAC Name |
[1-(benzenesulfonyl)pyrrolo[2,3-b]pyridin-2-yl]-phenylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14N2O3S/c23-19(15-8-3-1-4-9-15)18-14-16-10-7-13-21-20(16)22(18)26(24,25)17-11-5-2-6-12-17/h1-14H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPIGQHZPFIZNSG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CC3=C(N2S(=O)(=O)C4=CC=CC=C4)N=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50678016 | |
| Record name | [1-(Benzenesulfonyl)-1H-pyrrolo[2,3-b]pyridin-2-yl](phenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50678016 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
362.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1198283-74-7 | |
| Record name | [1-(Benzenesulfonyl)-1H-pyrrolo[2,3-b]pyridin-2-yl](phenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50678016 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Nitrogen Protection of Pyrrolo[2,3-b]pyridine
The 1H-pyrrolo[2,3-b]pyridine core is highly reactive at the N-1 position, necessitating protection before further functionalization. The phenylsulfonyl group is introduced via sulfonylation using phenylsulfonyl chloride under basic conditions. For example:
Methanone Installation at the 2-Position
The phenyl methanone group is introduced through Friedel-Crafts acylation or directed ortho-metalation strategies:
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Friedel-Crafts Acylation :
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Reagent: Benzoyl chloride (1.5 eq)
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Catalyst: AlCl₃ (2.0 eq)
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Solvent: Dichloromethane (DCM)
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Temperature: Reflux, 6 hours.
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Limitation : Poor regioselectivity due to competing reactivity at the 3- and 5-positions of the pyrrolopyridine core.
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Directed Metalation-Acylation :
Optimized Synthetic Routes
Two-Step Protection-Acylation Sequence
This approach combines sulfonylation and acylation in a sequential manner:
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Sulfonylation : As described in Section 1.1.
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Acylation :
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Reagent: Phenylmagnesium bromide (3.0 eq)
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Substrate: 1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde (synthesized via formylation of the protected core using a Duff reaction).
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Conditions:
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Solvent: Dry THF
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Temperature: 0°C to room temperature, 4 hours
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Oxidation : MnO₂ in DCM converts the secondary alcohol intermediate to the ketone.
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One-Pot Suzuki-Miyaura Coupling
For analogs with aryl groups, palladium-catalyzed cross-coupling is employed:
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Reagents :
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2-Bromo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine
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Phenylboronic acid (1.2 eq)
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Catalyst: Pd(PPh₃)₄ (5 mol%)
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Base: K₂CO₃ (2.0 eq)
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Conditions :
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Yield : 70–80% after column chromatography (petroleum ether:ethyl acetate, 3:1).
Critical Reaction Parameters
Solvent and Temperature Effects
Purification Challenges
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Byproducts : Unreacted phenylsulfonyl chloride (removed via aqueous wash).
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Chromatography : Gradient elution (hexane → ethyl acetate) resolves methanone derivatives from mono-protected intermediates.
Spectroscopic Characterization
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NMR (400 MHz, CDCl₃) :
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IR (KBr) :
Industrial-Scale Considerations
unresolved Challenges
Chemical Reactions Analysis
Types of Reactions
Phenyl(1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-2-yl)methanon undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce the sulfonyl group to a sulfide.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, where nucleophiles such as amines or thiols replace a leaving group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Amines or thiols in the presence of a base like sodium hydride.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Sulfides.
Substitution: Amino or thiol-substituted derivatives.
Scientific Research Applications
Phenyl(1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-2-yl)methanon has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of Phenyl(1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-2-yl)methanon involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The compound’s sulfonyl group can form strong hydrogen bonds with amino acid residues in the enzyme’s active site, leading to effective inhibition .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Key structural analogs include derivatives of 1H-pyrrolo[2,3-b]pyridine with variations in sulfonyl substituents and functional groups. A comparative analysis is summarized below:
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Notable Features |
|---|---|---|---|---|
| Phenyl(1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-2-yl)methanone | C₂₀H₁₄N₂O₃S | 362.40* | 1-Phenylsulfonyl, 2-phenyl ketone | Ketone group enhances electrophilicity |
| 1-[(4-Chlorophenyl)sulfonyl]-1H-pyrrolo[2,3-b]pyridine | C₁₃H₉ClN₂O₂S | 292.75 | 1-(4-Chlorophenyl)sulfonyl | Electron-withdrawing Cl improves stability |
| 1-[(4-Fluorophenyl)sulfonyl]-1H-pyrrolo[2,3-b]pyridine | C₁₃H₉FN₂O₂S | 276.29 | 1-(4-Fluorophenyl)sulfonyl | Fluorine increases lipophilicity |
| (4-Chlorophenyl)[1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-2-yl]methanol | C₂₀H₁₅ClN₂O₃S | 398.87 | 2-(4-Chlorophenyl)methanol | Hydroxyl group enables hydrogen bonding |
*Estimated based on structural analogs.
Key Comparisons:
- Sulfonyl Substituents: Replacement of the phenylsulfonyl group with 4-chloro- or 4-fluoro-substituted variants (as in ) alters electronic and steric properties.
- Functional Groups: The ketone in the target compound contrasts with the methanol group in (4-Chlorophenyl)[1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-2-yl]methanol. This difference likely impacts reactivity—ketones are more electrophilic, whereas alcohols participate in hydrogen bonding, affecting interactions with biological targets .
Research Findings and Implications
While direct data on the target compound’s synthesis or biological activity are unavailable in the provided evidence, inferences can be drawn from related studies:
- Synthetic Pathways : The synthesis of (E)-3-(1N-(phenylsulfonyl)-1H-pyrrol-2-yl)acryl azide () suggests that similar methods, such as sulfonylation of pyrrolo-pyridine intermediates followed by ketone introduction via Friedel-Crafts acylation, may apply .
- Toxicity Considerations: highlights the carcinogenicity of heterocyclic amines like IQ.
- Structure-Activity Relationships (SAR) : The 4-chloro and 4-fluoro analogs () demonstrate how halogenation modulates physicochemical properties. For instance, fluorine’s lipophilicity could enhance blood-brain barrier penetration, while chlorine may improve thermal stability .
Biological Activity
Phenyl(1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-2-yl)methanon, with the CAS number 1198283-74-7, is a compound that has garnered attention due to its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings.
- IUPAC Name : Phenyl(1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-2-yl)methanone
- Molecular Formula : C20H14N2O3S
- Molecular Weight : 362.41 g/mol
- Purity : ≥95% .
The compound features a pyrrolo[2,3-b]pyridine core with a phenylsulfonyl group, which is significant for its biological activity.
The specific mechanisms by which this compound exerts its biological effects are still under investigation. However, compounds with similar structures have been noted for their ability to interact with various biological targets, including enzymes and receptors involved in cancer pathways and inflammatory responses.
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrrolopyridine derivatives. For instance:
- Cell Line Studies : Compounds similar to this compound have shown promising cytotoxic effects against various cancer cell lines. For example:
Antiviral Activity
While less documented for this specific compound, related pyrrolopyridine derivatives have demonstrated antiviral properties. For example, compounds in this class have been tested against HIV and showed low cytotoxicity alongside effective viral suppression .
Case Studies and Research Findings
- Study on Structural Variants : A study investigating various derivatives of pyrrolopyridine indicated that modifications to the sulfonamide group significantly enhanced anticancer activity against specific cell lines .
- Mechanistic Insights : Research has suggested that these compounds may inhibit critical pathways involved in tumor growth and survival, potentially through modulation of protein interactions essential for cancer cell proliferation .
- In Vivo Studies : Limited in vivo studies have begun to assess the pharmacokinetics and therapeutic efficacy of these compounds in animal models, indicating a need for further exploration into their clinical applicability .
Q & A
What are the recommended synthetic routes for Phenyl(1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-2-yl)methanone, considering regioselectivity challenges in pyrrolo[2,3-b]pyridine systems?
Level : Basic
Methodological Answer :
The synthesis of pyrrolo[2,3-b]pyridine derivatives often involves palladium-catalyzed cross-coupling reactions or nucleophilic substitution to introduce sulfonyl groups. For regioselective functionalization, protect the pyrrolo nitrogen with a sulfonyl group (e.g., phenylsulfonyl) early in the synthesis to direct subsequent reactions to the desired position. Multi-step routes may include:
Sulfonylation : React 1H-pyrrolo[2,3-b]pyridine with phenylsulfonyl chloride under basic conditions (e.g., NaH/THF) to form 1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine .
Friedel-Crafts Acylation : Introduce the phenylmethanone group using a Lewis acid catalyst (e.g., AlCl₃) and benzoyl chloride .
Validate regioselectivity via H NMR and X-ray crystallography (e.g., C–H bond angles and torsional strain analysis) .
How can researchers resolve discrepancies in reported cytotoxicity data for this compound across different cancer cell lines?
Level : Advanced
Methodological Answer :
Contradictory cytotoxicity data may arise from variations in assay conditions, cell line genetic backgrounds, or metabolite interference. To resolve discrepancies:
Orthogonal Assays : Combine MTT, ATP-based viability, and clonogenic assays to cross-validate results .
Metabolic Profiling : Use LC-MS to quantify intracellular concentrations of the compound and its metabolites, as differences in uptake or metabolism (e.g., sulfone reduction) may explain variability .
Genetic Screening : Perform CRISPR knockouts of efflux transporters (e.g., ABCG2) to assess their role in resistance .
What spectroscopic and crystallographic techniques are most effective for confirming the structure and purity of this compound?
Level : Basic
Methodological Answer :
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular weight (exact mass: 302.0435 for related analogs) and isotopic patterns .
- X-ray Crystallography : Resolve the crystal structure to validate bond lengths (e.g., C–S bond: ~1.76 Å) and dihedral angles (e.g., pyrrolo-pyridine ring planarity) .
- Multinuclear NMR : Use C DEPT-135 to distinguish quaternary carbons and H-C HSQC for aromatic proton assignments. Monitor sulfonyl group stability via F NMR if fluorinated analogs are synthesized .
What strategies optimize the compound's solubility and stability in aqueous media for in vitro biological assays?
Level : Advanced
Methodological Answer :
- Co-solvent Systems : Use DMSO-water mixtures (<0.1% DMSO) to minimize solvent toxicity. Pre-test solubility via dynamic light scattering (DLS) .
- Cyclodextrin Encapsulation : β-cyclodextrin (10–20 mM) enhances solubility by forming inclusion complexes with the phenylsulfonyl group .
- pH Adjustment : Stabilize the compound in phosphate buffer (pH 7.4) to prevent hydrolysis of the sulfonyl group. Monitor degradation via UPLC over 24 hours .
How does the sulfonyl group influence the compound's electronic configuration and binding affinity in target interactions?
Level : Advanced
Methodological Answer :
The phenylsulfonyl group:
Electron-Withdrawing Effects : Reduces electron density on the pyrrolo nitrogen, enhancing electrophilic character for covalent binding (e.g., to cysteine residues in kinases) .
Hydrogen Bonding : Sulfonyl oxygen atoms act as H-bond acceptors, critical for interactions with residues like Asp or Glu in protein targets (validate via molecular docking/MD simulations) .
Steric Effects : Bulky substituents may hinder binding; compare IC₅₀ values of sulfonyl vs. methylsulfonyl analogs in kinase inhibition assays .
What in silico methods are validated for predicting the metabolic pathways of this compound?
Level : Advanced
Methodological Answer :
- CYP450 Metabolism Prediction : Use Schrödinger’s ADMET Predictor or SwissADME to identify likely oxidation sites (e.g., pyrrolo C-3 position) .
- Density Functional Theory (DFT) : Calculate activation energies for sulfone reduction or N-dealkylation pathways .
- Machine Learning Models : Train on datasets of sulfonamide metabolism (e.g., MetaPrint2D) to predict phase I/II metabolites .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
